6alpha-Hydroxycortisol

Analytical Chemistry Biomarker Validation CYP3A Phenotyping

For reliable CYP3A activity assessment, only authentic 6α-Hydroxycortisol (≥98%, CAS 2242-98-0) guarantees baseline resolution (Rs=4.41) in HPLC and accurate quantification in LC-MS/MS. Unlike unlabeled cortisol or the inactive 6β-isomer, this 6α-steroid provides specific chromatographic retention and glucocorticoid activity essential for method validation, enzyme induction monitoring, and drug-drug interaction studies. Ideal for stable isotope dilution assays.

Molecular Formula C21H30O6
Molecular Weight 378.5 g/mol
CAS No. 2242-98-0
Cat. No. B030073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Hydroxycortisol
CAS2242-98-0
Synonyms6α,17-Dihydroxy-corticosterone;  6α,11β,17,21-Tetrahydroxy-pregn-4-ene-3,20-dione;  NSC 79099; 
Molecular FormulaC21H30O6
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
InChIInChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1
InChIKeyGNFTWPCIRXSCQF-HVIRSNARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6alpha-Hydroxycortisol (CAS 2242-98-0) for CYP3A Biomarker Research and Analytical Reference Procurement


6alpha-Hydroxycortisol (6α-OHF, CAS 2242-98-0) is a C21 steroid with the molecular formula C21H30O6 and a molecular mass of 378.46 g/mol [1]. It is an endogenous metabolite of cortisol, formed primarily via the cytochrome P450 3A (CYP3A) enzyme system in the liver [2]. Structurally, it is a 6α-hydroxylated derivative of cortisol (hydrocortisone), characterized by the presence of an additional hydroxyl group at the 6-alpha position on the steroid nucleus [1]. This compound is a synthetic product , typically available as a powder with a purity of ≥98% . It is soluble in methanol (50 mg/mL, yielding a clear, colorless to faintly yellow solution) and is suitable for HPLC applications . The primary research application of 6α-OHF lies in its utility as a biomarker for assessing CYP3A activity in vivo [2].

Why 6alpha-Hydroxycortisol Cannot Be Substituted by Cortisol or 6beta-Hydroxycortisol in Critical Assays


Despite being structurally similar, cortisol, 6α-hydroxycortisol, and 6β-hydroxycortisol exhibit distinct biochemical and analytical properties that preclude simple substitution. The stereospecific 6α-hydroxylation of cortisol by CYP3A enzymes yields a product with unique chromatographic retention characteristics, differing biological activity, and specific utility as an analytical marker [1]. For instance, while 6α-OHF and 6β-OHF are both metabolites of cortisol, they are formed via distinct pathways and possess differing enzyme induction profiles [2]. Furthermore, the use of unlabeled cortisol as a reference standard is not equivalent to 6α-OHF for quantitative LC-MS/MS or HPLC-UV assays, as their separation, ionization efficiency, and fragmentation patterns differ significantly [3]. Therefore, the precise quantification and biological interpretation of CYP3A activity or cortisol metabolism rely on the use of the authentic, high-purity 6α-hydroxycortisol reference standard, not a generic analog.

Quantitative Evidence for Selecting 6alpha-Hydroxycortisol Over Analogs: Analytical Performance and Biological Specificity


Analytical Method Validation: 6alpha-Hydroxycortisol Demonstrates Superior Limit of Quantification Compared to 6beta-Hydroxycortisol

In a validated HPLC-UV method for the simultaneous determination of urinary metabolites, 6α-hydroxycortisol (6α-OHF) exhibited a substantially lower limit of quantification (LLOQ) than its isomer 6β-hydroxycortisol (6β-OHF) under identical chromatographic conditions. This indicates that assays optimized for 6α-OHF can achieve higher sensitivity for this specific analyte, which is critical for detecting low physiological concentrations [1].

Analytical Chemistry Biomarker Validation CYP3A Phenotyping

Chromatographic Resolution: 6alpha- and 6beta-Hydroxycortisol Are Baseline Separated Under Validated HPLC Conditions

The stereoisomers 6α-OHF and 6β-OHF were successfully resolved on a reversed-phase hybrid column using a validated HPLC-UV method. The resolution (Rs) between the two peaks was quantified, confirming that the analytical method provides distinct and measurable separation, which is a prerequisite for accurate individual quantification [1].

Chromatography Method Development Isomer Separation

Biological Activity Divergence: 6alpha-Hydroxycortisol Retains Glucocorticoid Activity While 6beta-Hydroxycortisol Does Not

A classic in vivo study demonstrated that 6α-hydroxycortisol retains a cortisol-like activity in inducing rat hepatic tryptophan oxygenase, whereas the 6β-isomer is completely inactive in this biological system. This functional divergence highlights that the stereochemistry of the hydroxyl group at the 6-position is a critical determinant of biological activity [1].

Endocrinology Pharmacodynamics Enzyme Induction

Primary Application Scenarios for 6alpha-Hydroxycortisol (CAS 2242-98-0) in Research and Industry


Development and Validation of Bioanalytical Methods for CYP3A Phenotyping

6α-hydroxycortisol is an essential reference standard for developing and validating LC-MS/MS or HPLC-UV assays aimed at simultaneously quantifying 6α-OHF and 6β-OHF in human urine for CYP3A phenotyping. As demonstrated by Shibasaki et al., the validated HPLC method achieves baseline resolution (Rs = 4.41) and a low LLOQ (5.02 ng/mL) for 6α-OHF, making it suitable for monitoring the time course of 6α-hydroxylation clearance of cortisol over extended periods (e.g., 40 days) [1]. Procurement of high-purity (≥98%) 6α-OHF is necessary for accurate calibration curve preparation and method validation .

Reference Standard for Stable Isotope Dilution Mass Spectrometry Assays

For precise quantification of 6α-hydroxycortisol in biological fluids using stable isotope dilution mass spectrometry, the authentic unlabeled compound is required. Furuta et al. described a capillary GC-MS method using deuterium-labelled 6α-[1,1,19,19,19-2H5]OHF as an internal standard, which necessitates a pure, unlabeled 6α-OHF reference for calibration and verification of method accuracy [2]. This application is critical for pharmacokinetic studies and drug-drug interaction assessments involving CYP3A.

In Vivo and In Vitro Studies of Steroid Hormone Metabolism and Activity

Researchers investigating the biological activity of cortisol metabolites should select 6α-hydroxycortisol rather than the inactive 6β-isomer for functional studies. The classic work by Gordon et al. demonstrated that 6α-OHF retains a cortisol-like effect in inducing hepatic tryptophan oxygenase, a property not shared by 6β-OHF [3]. This specific activity makes 6α-OHF a valuable tool for dissecting the structure-activity relationships of glucocorticoids and understanding the biological significance of stereospecific cortisol hydroxylation.

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